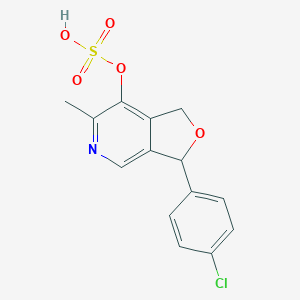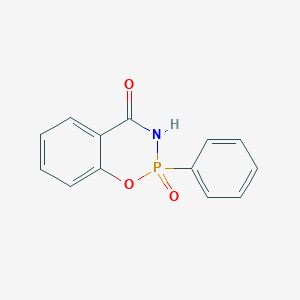
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide, commonly known as PAP-O, is a phosphorin oxide compound that has gained significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis.
Mécanisme D'action
The mechanism of action of PAP-O in inducing apoptosis in cancer cells is not fully understood. However, it has been suggested that PAP-O may inhibit the activity of certain enzymes involved in the regulation of cell growth and division.
Effets Biochimiques Et Physiologiques
PAP-O has been shown to exhibit cytotoxicity towards cancer cells, while having minimal toxicity towards normal cells. It has also been shown to induce cell cycle arrest and inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PAP-O in lab experiments is its high stability and solubility in various solvents. However, its high cost and limited availability may pose a limitation for some researchers.
Orientations Futures
There are several future directions for research on PAP-O. One potential area of study is the development of PAP-O-based fluorescent probes for detecting metal ions in biological systems. Additionally, further investigation into the mechanism of action of PAP-O in inducing apoptosis in cancer cells may lead to the development of more effective anticancer therapies. Finally, the synthesis of PAP-O derivatives with improved properties may lead to the development of new materials and catalysts.
Méthodes De Synthèse
PAP-O can be synthesized through several methods, including the reaction of 2-aminophenol with triphenylphosphine oxide and phenyl isocyanate, or the reaction of 2-aminophenol with triphenylphosphine, carbon dioxide, and phenyl isocyanate. These methods have been optimized to obtain high yields and purity of PAP-O.
Applications De Recherche Scientifique
PAP-O has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, PAP-O has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
Numéro CAS |
143000-14-0 |
|---|---|
Nom du produit |
2-Phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-oxide |
Formule moléculaire |
C13H10NO3P |
Poids moléculaire |
259.2 g/mol |
Nom IUPAC |
2-oxo-2-phenyl-3H-1,3,2λ5-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C13H10NO3P/c15-13-11-8-4-5-9-12(11)17-18(16,14-13)10-6-2-1-3-7-10/h1-9H,(H,14,15,16) |
Clé InChI |
PJGVPJYOAJGEDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P2(=O)NC(=O)C3=CC=CC=C3O2 |
SMILES canonique |
C1=CC=C(C=C1)P2(=O)NC(=O)C3=CC=CC=C3O2 |
Synonymes |
9-oxo-9-phenyl-10-oxa-8-aza-9$l^{5}-phosphabicyclo[4.4.0]deca-1,3,5-tr ien-7-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



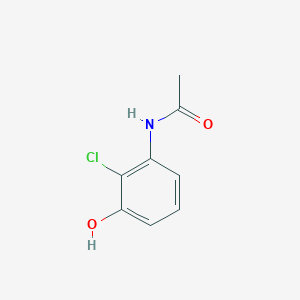
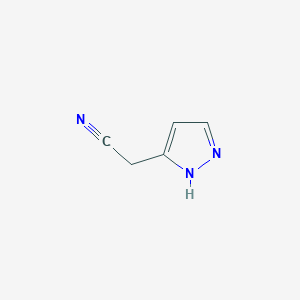
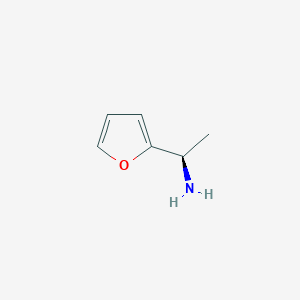

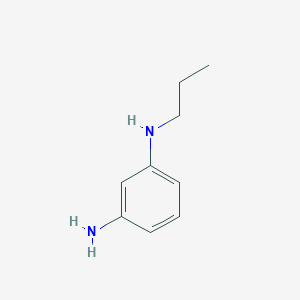
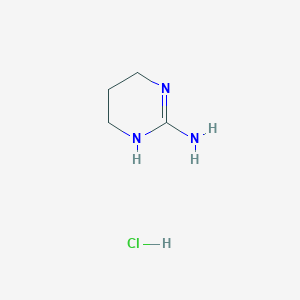
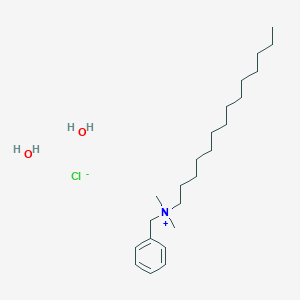
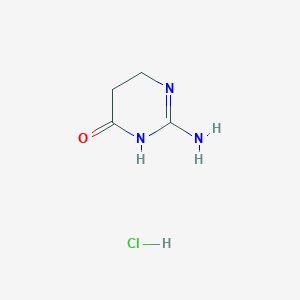
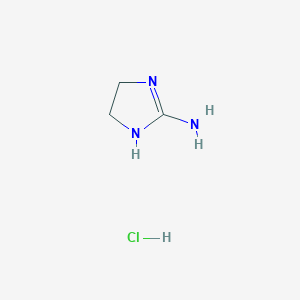
![Imidazo[1,2-a]pyrimidine-2-carbaldehyde](/img/structure/B140957.png)


![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)
